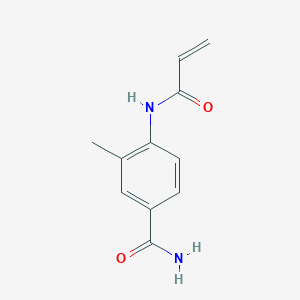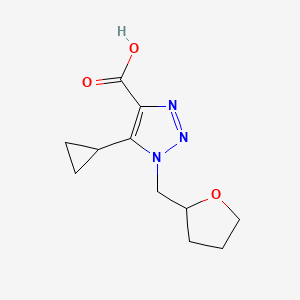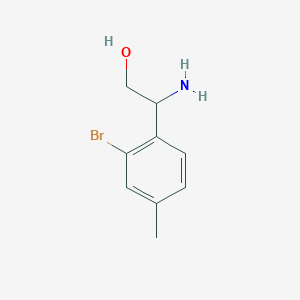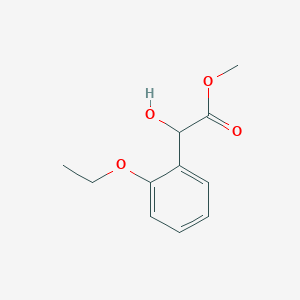
5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 5-position and a pyrrolidin-2-ylmethyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-1-(pyrrolidin-2-ylmethyl)ethanone with thiourea under acidic conditions to form the thiazole ring . The reaction is typically carried out in ethanol with triethylamine as a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-2-(pyrrolidin-2-ylmethyl)thiazole, while coupling reactions can produce biaryl derivatives .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates with antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity . Additionally, the bromine atom and pyrrolidin-2-ylmethyl group can enhance the compound’s binding affinity and selectivity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-methylthiazole: Similar structure but lacks the pyrrolidin-2-ylmethyl group.
2-(Pyrrolidin-2-ylmethyl)thiazole: Similar structure but lacks the bromine atom.
5-Chloro-2-(pyrrolidin-2-ylmethyl)thiazole: Similar structure with a chlorine atom instead of bromine.
Uniqueness
5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole is unique due to the presence of both the bromine atom and the pyrrolidin-2-ylmethyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in research and development .
Eigenschaften
Molekularformel |
C8H11BrN2S |
|---|---|
Molekulargewicht |
247.16 g/mol |
IUPAC-Name |
5-bromo-2-(pyrrolidin-2-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C8H11BrN2S/c9-7-5-11-8(12-7)4-6-2-1-3-10-6/h5-6,10H,1-4H2 |
InChI-Schlüssel |
SGZLWKDEBZQJEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)CC2=NC=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


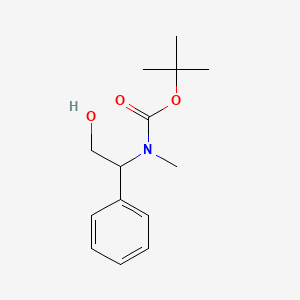
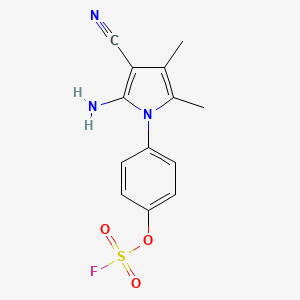
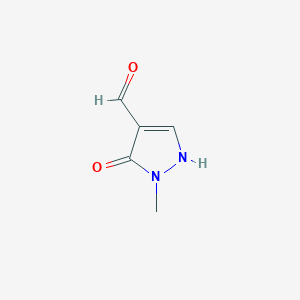
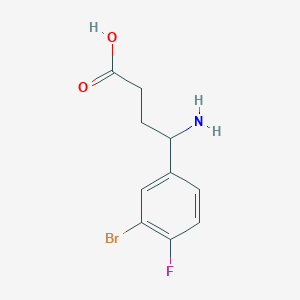

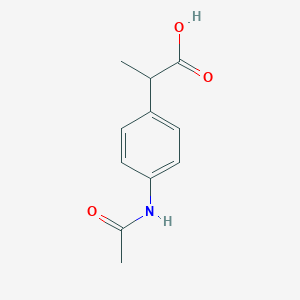
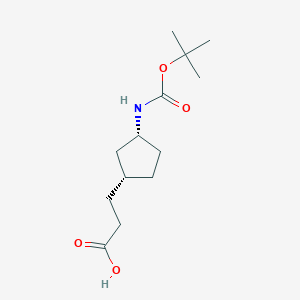
![4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B13552095.png)

